molecular formula C14H23NO4 B2821230 Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 2503207-93-8

Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No. B2821230
CAS RN: 2503207-93-8
M. Wt: 269.341
InChI Key: FQALWZBNZHJGBH-UHFFFAOYSA-N
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Description

“Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate” is a chemical compound with the CAS Number: 2503207-93-8 . It has a molecular weight of 269.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-4-5-11(16)14(15)6-9-18-10-7-14/h4-10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Chemical Space Exploration

The compound and its related intermediates are pivotal in organic synthesis for developing novel compounds. Meyers et al. (2009) discuss the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for further selective derivations on the azetidine and cyclobutane rings. This approach provides access to chemical spaces complementary to piperidine ring systems, underscoring the compound's role in expanding the horizons of organic chemistry Meyers et al., 2009.

Rao et al. (2017) introduced a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for the preparation of N-Boc-amino acids. This reagent reacts with amino acids and their esters at room temperature, yielding N-Boc-amino acids and their esters with good yields and purity. The introduction of the Boc group takes place without racemization, offering a more stable and solid alternative to di-tert-butyl dicarbonate for amino protection Rao et al., 2017.

Polymer Stabilization

Yachigo et al. (1992) discovered a synergistic stabilizing effect between phenolic and thiopropionate type antioxidants, using 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane (Sumilizer GA-80). This compound demonstrates an effective mechanism for polymer stabilization, showcasing the importance of association through hydrogen bonding for synergistic stabilization Yachigo et al., 1992.

Antibacterial Agents

Exploration of spirocyclic derivatives of ciprofloxacin for antibacterial applications highlights the potential of tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate related structures. Lukin et al. (2022) synthesized derivatives showing distinct activity against specific bacterial strains, demonstrating the compound's relevance in developing new antibacterial agents Lukin et al., 2022.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-4-5-11(16)14(15)6-9-18-10-7-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQALWZBNZHJGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C12CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

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